Cas no 2229170-12-9 (1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile)

1-(1,1-Difluoroethyl)-3-oxocyclobutane-1-carbonitrile is a fluorinated cyclobutane derivative featuring a carbonyl group and a nitrile functionality, making it a versatile intermediate in organic synthesis. The presence of the difluoroethyl group enhances its stability and reactivity, particularly in nucleophilic substitution and cycloaddition reactions. The ketone and nitrile moieties offer additional sites for further functionalization, enabling applications in pharmaceuticals, agrochemicals, and materials science. Its rigid cyclobutane scaffold contributes to stereochemical control in synthetic pathways. This compound is particularly valuable for researchers seeking fluorinated building blocks with tailored reactivity for advanced molecular design.
1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile structure
2229170-12-9 structure
Product Name:1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile
CAS No:2229170-12-9
MF:C7H7F2NO
MW:159.133388757706
CID:6341493
PubChem ID:165656865
Update Time:2025-05-23

1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile
    • EN300-1943252
    • 2229170-12-9
    • Inchi: 1S/C7H7F2NO/c1-6(8,9)7(4-10)2-5(11)3-7/h2-3H2,1H3
    • InChI Key: LMOLNAIOVISRJT-UHFFFAOYSA-N
    • SMILES: FC(C)(C1(C#N)CC(C1)=O)F

Computed Properties

  • Exact Mass: 159.04957017g/mol
  • Monoisotopic Mass: 159.04957017g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 242
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.3
  • Topological Polar Surface Area: 40.9Ų

1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile Pricemore >>

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Additional information on 1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile

Comprehensive Guide to 1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2229170-12-9): Properties, Applications, and Market Insights

1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile (CAS No. 2229170-12-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural features. This molecule combines a cyclobutane core with a difluoroethyl group and a carbonitrile functionality, making it a versatile intermediate for synthesizing bioactive molecules. Its molecular formula is C7H7F2NO, and it exhibits a molecular weight of 159.13 g/mol. Researchers are particularly interested in its potential as a building block for drug discovery, especially in the development of kinase inhibitors and antiviral agents.

The compound's physicochemical properties make it suitable for various synthetic applications. With a ketone group at the 3-position of the cyclobutane ring and an electron-withdrawing carbonitrile group, it participates in diverse chemical reactions, including nucleophilic additions and cycloadditions. The difluoroethyl moiety enhances its metabolic stability, a critical factor in medicinal chemistry. Recent studies highlight its role in creating fluorinated analogs of bioactive compounds, leveraging the "fluorine effect" to improve pharmacokinetic properties.

In the pharmaceutical industry, 1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile is explored for designing small-molecule therapeutics targeting inflammatory diseases and oncology. Its structural motif appears in patents related to JAK/STAT inhibitors, a hot topic in autoimmune therapy. The agrochemical sector also investigates its derivatives as potential pesticide intermediates, capitalizing on fluorine's ability to enhance herbicidal activity. These applications align with the growing demand for sustainable chemistry solutions and green synthesis methods.

The synthesis of CAS 2229170-12-9 typically involves Michael addition reactions or cyclobutanation strategies, with recent literature emphasizing catalytic asymmetric methods to access enantiopure forms. Analytical characterization via NMR (notably 19F-NMR) and LC-MS confirms its high purity (>98%), crucial for regulatory compliance in drug development. Storage recommendations suggest anhydrous conditions at 2-8°C to maintain stability, as the α,β-unsaturated ketone moiety may degrade under prolonged heat or humidity.

Market trends indicate rising interest in fluorinated building blocks like this compound, driven by the pharmaceutical industry's focus on targeted drug delivery and precision medicine. Suppliers are developing scalable production processes to meet demand, with continuous flow chemistry emerging as a cost-effective approach. Environmental considerations prompt research into biodegradable derivatives, addressing concerns about persistent organic pollutants. These developments position 1-(1,1-difluoroethyl)-3-oxocyclobutane-1-carbonitrile as a compound with growing commercial and scientific relevance.

From a regulatory perspective, the compound falls under standard handling protocols for nitriles and ketones. While not classified as hazardous under current GHS criteria, proper laboratory safety measures should be observed, including ventilation and PPE usage. Its low ecotoxicity profile (as per preliminary assessments) makes it preferable to traditional halogenated intermediates, aligning with REACH compliance objectives in the European market.

Future research directions may explore its utility in PET radiopharmaceuticals (by introducing 18F isotopes) or covalent inhibitor design, leveraging the electrophilic carbonyl group. The compound's structure-activity relationship (SAR) potential remains underexplored, particularly in modulating enzyme selectivity. As synthetic methodologies advance, particularly in C-H functionalization of cyclobutanes, this molecule could become a cornerstone for next-generation therapeutic candidates.

For researchers sourcing 2229170-12-9, key considerations include supplier reliability (certificates of analysis), custom synthesis options for modified analogs, and intellectual property landscapes. Several patent applications reference structurally similar compounds, suggesting competitive activity in this chemical space. Academic and industrial collaborations are accelerating its adoption, with recent publications highlighting innovative applications in protein degradation technologies like PROTACs.

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